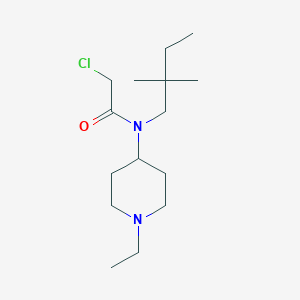

![molecular formula C19H12BrN3O3 B2740100 N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]furan-2-carboxamide CAS No. 1797228-62-6](/img/structure/B2740100.png)

N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

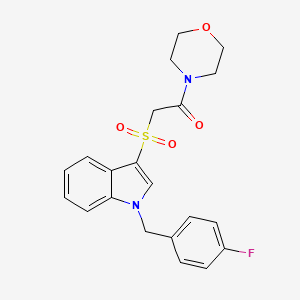

N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that has gained attention for its potential application in scientific research. This compound is a member of the quinoxaline family, which has been identified as a promising class of compounds for drug development due to their diverse biological activities.

Applications De Recherche Scientifique

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have garnered attention for their potential anti-cancer effects. Researchers have explored their ability to inhibit tumor growth and suppress proliferation in various cancer cell lines. Further investigations are needed to elucidate the precise mechanisms involved .

Anti-Microbial Activity

The quinoxaline moiety has demonstrated antimicrobial properties. Researchers have studied its effectiveness against bacteria, fungi, and other microorganisms. These derivatives could serve as promising candidates for novel antibiotics .

Anti-Convulsant Activity

Quinoxalines have been investigated for their potential in managing epilepsy and related disorders. Their ability to modulate neuronal excitability makes them interesting targets for anti-convulsant drug development .

Anti-Tuberculosis Activity

Some quinoxaline derivatives exhibit anti-tubercular effects. These compounds may play a role in combating tuberculosis infections, which remain a global health concern .

Anti-Malarial Activity

Researchers have explored quinoxaline derivatives as potential anti-malarial agents. Their efficacy against Plasmodium parasites is an area of active investigation .

Anti-Leishmanial Activity

Leishmaniasis, caused by protozoan parasites, poses a significant health burden. Quinoxaline derivatives have shown promise in combating Leishmania infections .

Anti-HIV Activity

Quinoxalines have been evaluated for their anti-HIV properties. Understanding their interactions with viral proteins and mechanisms of action is crucial for drug development .

Anti-Inflammatory Activity

Inflammation plays a role in various diseases. Quinoxaline derivatives may exhibit anti-inflammatory effects, making them relevant for conditions like arthritis and autoimmune disorders .

Mécanisme D'action

Target of Action

The compound N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide is a derivative of quinoxaline . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives, such as brimonidine, have been used in the treatment of glaucoma and ocular hypertension

Biochemical Pathways

Quinoxaline derivatives have been found to have a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Result of Action

Quinoxaline derivatives have been found to have a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The suzuki–miyaura coupling reaction, which is widely used in the synthesis of organoboron compounds, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Propriétés

IUPAC Name |

N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3O3/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKDLWSRNBLGSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Br)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2740018.png)

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2740019.png)

![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)

![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)

![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)

![2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740036.png)

![N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2740037.png)